REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[F:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[C:12]([C:18]([F:21])([F:20])[F:19])[CH:11]=1.[I:22]I>C1COCC1>[F:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[C:12]([C:18]([F:19])([F:20])[F:21])[C:11]=1[I:22] |f:0.1|
|
Name
|
|
Quantity
|
119 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 30 min at −45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained <−40° C.
|
Type
|
ADDITION
|
Details
|
(became dark brown during addition)
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
removed from the cooling bath
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 10% Na2S2O3 (ca. 250 mL) and 1N HCl (ca. 125 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (×3)
|
Type
|
WASH
|
Details
|
Combined organics were washed (water, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by low pressure liquid chromatography (silica gel, EtOAc/hexanes, gradient elution)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from heptane (30 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C#N)C=C1)C(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.1 mmol | |
AMOUNT: MASS | 15.79 g | |
YIELD: PERCENTYIELD | 44.1% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |